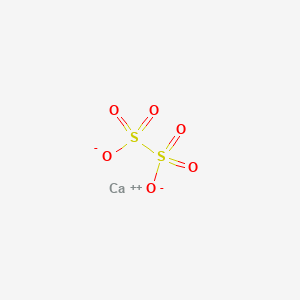
Calcium dithionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dithionate is a useful research compound. Its molecular formula is CaO6S2 and its molecular weight is 200.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Remediation
Heavy Metal Remediation
Calcium dithionate has been investigated for its potential in remediating contaminated water, particularly for removing heavy metals such as lead, nickel, zinc, copper, and cadmium. A study demonstrated that this compound could effectively reduce the concentration of these metals in aqueous solutions. The removal efficiencies varied based on the dosage and the specific metal involved:
| Metal | Dosage Ratio (GW/CaS) | Removal Efficiency (%) |
|---|---|---|
| Lead | 1/400 | ~100 |
| Nickel | 1/400 | ~93.3 |
| Zinc | 1/400 | ~100 |
| Copper | 1/400 | ~100 |
| Cadmium | 1/600 | ~100 |
In this study, as the dosage of this compound increased, the removal rates for lead and cadmium reached nearly complete removal at optimal ratios .
Analytical Chemistry
Chemical Sensing Applications
This compound is also utilized in analytical chemistry as a reducing agent. Its ability to donate electrons makes it valuable in redox reactions and various sensing applications. For instance, it has been used to develop sensors for detecting metal ions in solution due to its reactivity with transition metals.
Material Science
SRS-active Crystals
Recent research has identified this compound tetrahydrate (CaS2O6⋅4H2O) as a novel Raman gain material. This compound exhibits promising properties for use in solid-state lasers and other photonic applications. The unique crystal structure allows it to function effectively in Stimulated Raman Scattering (SRS), making it a subject of interest for further investigation in optical materials .
Case Studies
Case Study 1: Heavy Metal Remediation
In a controlled laboratory experiment, groundwater samples were treated with varying dosages of this compound to assess its effectiveness in removing lead and cadmium. The study found that at a ratio of 1:600 (groundwater to this compound), lead concentrations dropped to below detectable levels, while cadmium showed similar results at a ratio of 1:600. The study concluded that this compound is an effective agent for heavy metal remediation in contaminated water sources.
Case Study 2: Optical Applications
A study exploring the optical properties of this compound tetrahydrate revealed its potential as a Raman gain medium. The research indicated that this compound could enhance the efficiency of solid-state lasers due to its favorable optical characteristics. Further investigations are recommended to optimize its performance in practical applications.
Propriétés
Numéro CAS |
13812-88-9 |
|---|---|
Formule moléculaire |
CaO6S2 |
Poids moléculaire |
200.2 g/mol |
InChI |
InChI=1S/Ca.H2O6S2/c;1-7(2,3)8(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2 |
Clé InChI |
XJFPIMNKQGXREL-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)S(=O)(=O)[O-].[Ca+2] |
SMILES canonique |
[O-]S(=O)(=O)S(=O)(=O)[O-].[Ca+2] |
Key on ui other cas no. |
13812-88-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















